
1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C14H9F2N3O2 . It’s also known by its CAS Number: 1232803-45-0 .
Molecular Structure Analysis
The molecular structure of “1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid” can be represented by the InChI string: InChI=1S/C18H15F2NO/c19-16-9-15 (10-17 (20)11-16)18 (22)14-5-3-4-13 (8-14)12-21-6-1-2-7-21 . The Canonical SMILES representation is: C1C=CCN1CC2=CC (=CC=C2)C (=O)C3=CC (=CC (=C3)F)F .
Physical And Chemical Properties Analysis
The molecular weight of “1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid” is 299.3 g/mol . It has a density of 1.5±0.1 g/cm3 and a boiling point of 468.6±45.0 °C at 760 mmHg . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .
Applications De Recherche Scientifique
Synthesis and Molecular Characterization
- Research has led to the development of complex Re(I) compounds derived from pyrroline-pyrazolyl-pyridazine, showcasing the intricate synthesis processes involving similar chemical structures. This study contributes to the understanding of molecular geometry and intramolecular interactions within such compounds (Saldías et al., 2020).
- Investigations into the reactions of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines have expanded knowledge on regioselective synthesis, contributing to the chemistry of pyrazoles and their potential applications (Mikhed’kina et al., 2009).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives have been synthesized for evaluation as antimicrobial and anticancer agents, indicating the potential pharmaceutical applications of compounds within this chemical class. These compounds have shown promising results, suggesting further exploration in drug development (Hafez et al., 2016).
Cannabinoid Receptor Affinity
- A series of new 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized and compared for cannabinoid receptor affinity, demonstrating the potential of such compounds in the modulation of cannabinoid receptors. This research could pave the way for the development of new therapeutic agents targeting these receptors (Silvestri et al., 2008).
Coordination Chemistry
- Studies on mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives have contributed to coordination chemistry, offering insights into the formation of chelate complexes and their structural properties. This research underscores the importance of pyrazole derivatives in developing novel coordination compounds (Radi et al., 2015).
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2/c15-9-5-10(16)7-11(6-9)19-13(18-3-1-2-4-18)12(8-17-19)14(20)21/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYDUVXXKZFSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC(=CC(=C3)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



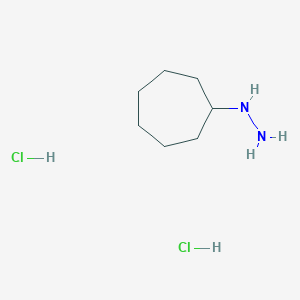
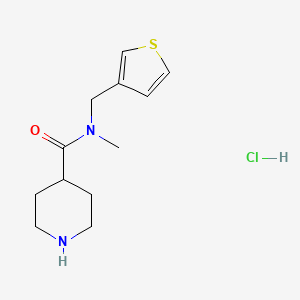
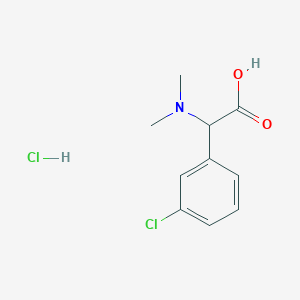
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
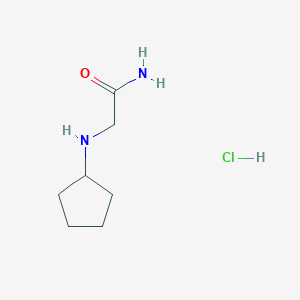
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)

![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)
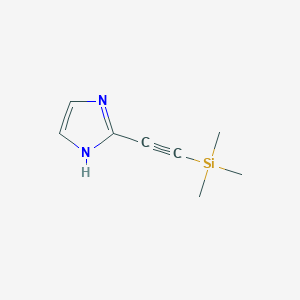
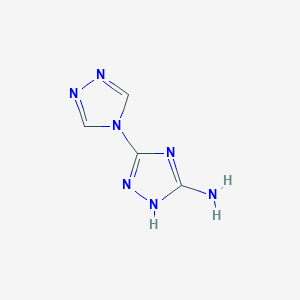
![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)